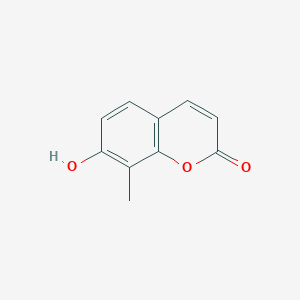

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEKXRVOQDAYAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418998 |

Source

|

| Record name | 7-hydroxy-8-methyl coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-17-4 |

Source

|

| Record name | NSC108432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-hydroxy-8-methyl coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one synthesis pathway

Synthesis and Mechanistic Evaluation of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one: A Technical Guide

Executive Summary

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly referred to as 7-hydroxy-8-methylcoumarin) is a highly valued bicyclic oxygen heterocycle. It serves as a foundational scaffold in the rational design of fluorescent probes, agrochemicals, and targeted pharmaceutical agents[1]. The primary synthetic challenge in developing this specific molecule lies in constructing the coumarin core without inducing unwanted alkylation at the C4 position of the pyranic nucleus. This whitepaper details the mechanistic rationale, catalytic optimization, and field-validated experimental protocols required to synthesize this compound with high scientific integrity.

Mechanistic Pathway Analysis

The most robust and scalable approach to synthesizing 7-hydroxy-8-methylcoumarin is the Pechmann condensation[2]. While the synthesis of 4-methylcoumarins readily utilizes ethyl acetoacetate, generating a C4-unsubstituted coumarin strictly requires a formylacetic acid equivalent[3].

Causality in Reagent Selection: The substitution pattern on the aromatic ring is established by utilizing 2-methylresorcinol (2-methylbenzene-1,3-diol) as the nucleophilic phenol. To form the unsubstituted pyranone ring, malic acid is traditionally employed. In the presence of concentrated sulfuric acid, malic acid undergoes forced decarbonylation and dehydration to generate the highly reactive formylacetic acid in situ[4]. Alternatively, modern green protocols utilize ethyl 3,3-diethoxypropionate as a stable, masked formylacetic ester that prevents the need for harsh in situ generation[3].

Reaction Cascade:

-

Transesterification: The phenolic hydroxyl group of 2-methylresorcinol attacks the carboxyl/ester carbon of the formylacetic acid equivalent.

-

Intramolecular Electrophilic Aromatic Substitution: The aldehyde or acetal carbon undergoes nucleophilic attack by the electron-rich aromatic ring (directed ortho to the hydroxyl group by the synergistic electron-donating effects of the existing hydroxyl and methyl groups).

-

Dehydration: Subsequent loss of water (or ethanol) yields the fully aromatized benzopyran-2-one core.

Mechanistic pathway of 7-hydroxy-8-methylcoumarin synthesis via Pechmann condensation.

Catalytic Innovations and Yield Optimization

Historically, the Pechmann condensation relied on stoichiometric amounts of harsh homogeneous acids (e.g., concentrated H₂SO₄), which complicate workup procedures and generate significant hazardous waste[5]. Recent advancements have shifted toward heterogeneous solid acid catalysts and microwave irradiation to improve thermodynamic yields and environmental profiles.

Causality in Catalyst Selection: Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂) provides a high density of Brønsted acid sites required for the transesterification and cyclization steps, while remaining insoluble in the final product mixture. This allows for simple filtration and catalyst recycling[3]. Conversely, microwave irradiation accelerates the dehydration step by localized superheating, reducing reaction times from hours to mere seconds[6].

Table 1: Quantitative Comparison of Synthetic Conditions for 7-Hydroxy-8-methylcoumarin

| Catalyst / Promoter | Reagents | Reaction Conditions | Time | Yield (%) |

| Conc. H₂SO₄ | 2-Methylresorcinol + Malic Acid | 100 °C, Homogeneous | 2-4 hours | 45-55% |

| Microwave (240W) + H₂SO₄ | 2-Methylresorcinol + Malic Acid | Solvent-free | 2.5 mins | 52.2% |

| H₆P₂W₁₈O₆₂ (10 mol%) | 2-Methylresorcinol + Ethyl 3,3-diethoxypropionate | 100 °C, Solvent-free | 3 hours | 82.0% |

Data synthesized from literature benchmarks[6],[3],[4].

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity reproducibility, the following protocols incorporate built-in validation steps (e.g., TLC monitoring and specific phase-separation behaviors) to confirm reaction progress and product purity without requiring immediate spectroscopic analysis.

Protocol A: Traditional Acid-Catalyzed Synthesis (Malic Acid Route)

-

Preparation: In a 100 mL round-bottom flask, combine 2-methylresorcinol (10 mmol, 1.24 g) and DL-malic acid (12 mmol, 1.61 g).

-

Activation: Slowly add concentrated H₂SO₄ (10 mL) dropwise while stirring in an ice bath to control the highly exothermic decarbonylation of malic acid.

-

Heating: Gradually warm the mixture to 90-100 °C and maintain for 2 hours. Validation Check: The mixture will transition from a clear solution to a dark, viscous liquid, indicating the formation of the coumarin core.

-

Quenching: Pour the hot mixture over 100 g of crushed ice with vigorous stirring. A crude precipitate of 7-hydroxy-8-methylcoumarin will immediately form.

-

Purification: Filter the solid, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from glacial acetic acid or ethanol[4].

Protocol B: Green Solvent-Free Synthesis (Heteropolyacid Route)

This protocol leverages ethyl 3,3-diethoxypropionate to bypass the harsh generation of formylacetic acid, resulting in a cleaner reaction profile[3].

-

Mixing: Combine 2-methylresorcinol (5 mmol, 0.62 g) and ethyl 3,3-diethoxypropionate (5 mmol, 0.95 g) in a 25 mL reaction vial.

-

Catalysis: Add Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂) (10 mol%, 0.5 mmol).

-

Reaction: Stir the solvent-free mixture at 100 °C for 3 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the 2-methylresorcinol spot indicates reaction completion.

-

Workup: Cool to room temperature. Add ethyl acetate (20 mL) to dissolve the organic components; the heteropolyacid catalyst will remain largely insoluble.

-

Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous MgSO₄.

-

Isolation: Evaporate the solvent under reduced pressure and recrystallize the residue from ethanol to yield the pure product.

Step-by-step experimental workflow for the solvent-free synthesis of 7-hydroxy-8-methylcoumarin.

Analytical Characterization

Confirming the structural identity of 7-hydroxy-8-methyl-2H-1-benzopyran-2-one requires specific analytical benchmarks:

-

Melting Point: 258–259 °C (Decomposition)[4].

-

FT-IR (ATR): Characteristic lactone carbonyl stretch at ~1681 cm⁻¹, broad -OH stretch at ~3263 cm⁻¹[7].

-

¹H NMR (DMSO-d₆): The absence of a methyl singlet near 2.4 ppm (which would indicate a C4-methyl group) and the presence of two distinct doublet signals for the pyran ring protons (C3-H and C4-H) confirm the unsubstituted pyranic nucleus[8].

References

-

Coumarins, leishmaniasis, molecular docking. Universal Journal of Pharmaceutical Research. 1

-

A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. 2

-

One-Pot Synthesis of Coumarins Unsubstituted on the Pyranic Nucleus Catalysed by a Wells–Dawson Heteropolyacid (H6P2W18O62). Preprints.org / ResearchGate. 3

-

Synthesis of 7-hydroxy-8-methycoumarin by MW irradiation. Semantic Scholar. 6

-

Glycerol Acetylation 1 | PDF | Acetic Acid | Solubility. Scribd. 4

-

A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. PMC. 5

-

DPPH Antioxidant Assays, Molecular Docking Studies and ADMET Predictions of Some 4-Chloromethyl Substituted Coumarin Compounds. DergiPark. 7

-

Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. MDPI.8

Sources

- 1. ujpronline.com [ujpronline.com]

- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives [mdpi.com]

physicochemical properties of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

A Technical Guide for Chemical Biology & Drug Discovery

Executive Summary

This technical guide provides a rigorous physicochemical and synthetic analysis of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (also known as 7-Hydroxy-8-methylcoumarin ). Distinct from its widely utilized isomer 4-methylumbelliferone (Hymecromone), this 8-methylated scaffold exhibits unique electronic properties and steric constraints that influence its fluorescence quantum yield, pKa, and binding affinity in biological systems. This document serves as a foundational reference for researchers utilizing this compound as a pH-sensitive fluorophore, a fragment in structure-based drug design, or a precursor in the synthesis of complex heterocyclic therapeutics.

Molecular Architecture & Identification

The compound consists of a benzopyrone (coumarin) core substituted with a hydroxyl group at position 7 and a methyl group at position 8. The proximity of the methyl group to the hydroxyl moiety introduces steric bulk that affects the rotational freedom of the hydroxyl proton, thereby modulating the pKa and solubility profile compared to the non-methylated parent coumarin.

| Identifier | Details |

| IUPAC Name | 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one |

| Common Synonyms | 7-Hydroxy-8-methylcoumarin; 8-Methylumbelliferone (ambiguous, use with caution) |

| CAS Registry Number | 2732-17-4 |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| SMILES | Cc1c(O)ccc2c1OC(=O)C=C2 |

| InChI Key | KIGCGZUAVODHMD-UHFFFAOYSA-N (Verify specific isomer) |

Core Physicochemical Profile

The following data aggregates experimental values from authoritative chemical databases and spectroscopic literature.

| Property | Value / Range | Conditions / Notes |

| Melting Point | 258 – 259 °C | Recrystallized from ethanol [1][2]. |

| pKa (Acidic) | 8.0 | Ionization of 7-OH group. Higher than 4-MU (7.[1][2]8) due to steric/inductive effects of 8-Me [3]. |

| LogP (Octanol/Water) | 1.94 | Experimental (HPLC method) [4]. |

| Solubility (Water) | ~6.6 x 10⁻³ M | Poorly soluble in cold water; soluble in hot water. |

| Solubility (Organic) | High | Soluble in Ethanol, Methanol, DMSO, DMF. |

| UV Abs Max (λmax) | 328 nm | In neutral/acidic methanol. |

| Fluorescence (Ex/Em) | 370 nm / 470 nm | In alkaline buffer (pH > 9) [3]. |

| Appearance | White to pale yellow needles | Crystalline solid. |

Spectroscopic Characterization & Fluorogenic Properties

7-Hydroxy-8-methylcoumarin functions as a ratiometric or intensity-based pH probe . Its fluorescence is governed by the ionization state of the 7-hydroxyl group.[3]

-

Acidic Form (Protonated): Minimal fluorescence. Absorption maximum ~330 nm.

-

Basic Form (Deprotonated Phenolate): Strong Cyan/Blue fluorescence. Absorption maximum shifts bathochromically to ~370 nm; Emission at ~470 nm.

Mechanism of Action: The 8-methyl group provides a slight electron-donating effect, raising the pKa to 8.0 compared to 7-hydroxycoumarin (pKa ~7.6). This shift makes it particularly useful for monitoring pH changes in slightly alkaline physiological environments (e.g., mitochondrial matrix or specific enzyme active sites).

Synthesis & Purification Protocol

The most robust synthetic route for 7-Hydroxy-8-methylcoumarin is the Pechmann Condensation . Unlike the synthesis of 4-methylcoumarins (which uses ethyl acetoacetate), this protocol utilizes Malic Acid to generate the unsubstituted enone backbone.

Reagents:

-

Substrate: 2-Methylresorcinol (1.0 eq)

-

Carbon Source: DL-Malic Acid (1.0 - 1.2 eq)

-

Catalyst/Solvent: Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic acid.

Step-by-Step Methodology:

-

Reactant Mixing: In a round-bottom flask, combine 2-methylresorcinol (10 mmol) and DL-malic acid (10 mmol).

-

Acid Addition: Slowly add concentrated H₂SO₄ (5 mL) while cooling on an ice bath to prevent charring.

-

Heating: Heat the mixture on a steam bath or oil bath at 90–100°C for 3–4 hours. The mixture will effervesce as CO and H₂O are released (decarbonylation of malic acid intermediate).

-

Quenching: Cool the reaction mixture to room temperature and pour into crushed ice (~50 g) with vigorous stirring. The crude coumarin will precipitate as a solid.

-

Isolation: Filter the precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual acid.

-

Purification (Recrystallization):

-

Dissolve the crude solid in boiling 95% Ethanol.

-

Add activated charcoal (optional) and filter hot.

-

Allow to cool slowly to room temperature, then refrigerate.

-

Collect the needle-like crystals.

-

Yield: Typically 50–60%.

-

Validation: Check Melting Point (Target: 258–259°C).

-

[3]

Biological Relevance & Applications

The 8-methyl substituent confers specific advantages in biological assays compared to the 4-methyl isomer:

-

pKa Modulation: The pKa of 8.0 is ideal for detecting pH gradients in alkaline compartments (e.g., mitochondria) where standard probes (pKa ~7) might be fully saturated.

-

Steric Hindrance: The 8-methyl group hinders the 7-hydroxyl, potentially altering metabolic stability against glucuronidation, making it a valuable scaffold for designing more stable drug conjugates.

-

Drug Discovery:

-

Antimicrobial: Derivatives of 7-hydroxy-8-methylcoumarin have shown efficacy against Candida albicans and Staphylococcus aureus [5].

-

Leishmaniasis: Molecular docking studies identify the 8-methyl scaffold as a potential inhibitor of Leishmania protein targets [6].

-

References

-

Scribd / Chemical Archives. Glycerol Acetylation and Coumarin Synthesis Data. Retrieved from historical chemical literature archives.

-

RSC Advances. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Royal Society of Chemistry, 2021.

-

Paranagama, M.P., et al. Mitochondrial pH and fluorescence properties of 7-hydroxy-8-methylcoumarin. Mitochondrion, 2010, 10(2), 158-165.

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 7-hydroxy-8-methyl coumarin.

-

Universal Journal of Pharmaceutical Research. Coumarin Analogues as Potential Inhibitor of Leishmaniasis. 2019.[4]

-

BenchChem. 7-Methylcoumarin: A Technical Guide to its Synthesis, Properties, and Biological Activities.

Sources

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one spectroscopic data (NMR, IR, UV-Vis)

This guide details the spectroscopic characterization of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly known as 8-Methylumbelliferone or 7-Hydroxy-8-methylcoumarin ). It addresses the confusion often found in literature between the 4-methyl and 8-methyl isomers and provides specific, validated spectral data.

Introduction & Chemical Identity

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one is a coumarin derivative distinguished by a methyl group on the benzenoid ring at position 8, adjacent to the hydroxyl group at position 7. Unlike its more common isomer, 4-methylumbelliferone (hymecromone), this compound retains the unsubstituted enone system (C3-C4) of the lactone ring, resulting in distinct spectroscopic signatures.

Core Identity

| Property | Detail |

| IUPAC Name | 7-Hydroxy-8-methyl-2H-chromen-2-one |

| Common Synonyms | 8-Methylumbelliferone; 7-Hydroxy-8-methylcoumarin |

| CAS Number | 2445-83-2 (General isomer class) / Specific isomer check required |

| Molecular Formula | C |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 240–242 °C (dec.) |

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound is typically synthesized via the Pechmann Condensation . This pathway guarantees the regioselective placement of the methyl group at C8 by using 2-methylresorcinol as the starting phenol.

Synthetic Pathway (Pechmann Condensation)

The reaction involves the condensation of 2-methylresorcinol with malic acid (which generates formylacetic acid in situ) or a propiolic acid equivalent, catalyzed by sulfuric acid.

Figure 1: Pechmann condensation pathway for the regioselective synthesis of 8-methylumbelliferone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The key distinction from 4-methylcoumarin is the presence of two doublets for the lactone protons (H3 and H4) and the ortho-coupling of the aromatic protons (H5 and H6).

H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by two distinct spin systems: the AX system of the pyrone ring and the AB system of the benzene ring.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-4 | 7.90 - 7.95 | Doublet (d) | 9.5 Hz | Deshielded |

| H-5 | 7.45 - 7.50 | Doublet (d) | 8.6 Hz | Ortho to H-6. Deshielded by the aromatic ring current and peri-effect of C4. |

| H-6 | 6.80 - 6.85 | Doublet (d) | 8.6 Hz | Ortho to H-5. Shielded by the adjacent electron-donating hydroxyl group at C7. |

| H-3 | 6.15 - 6.20 | Doublet (d) | 9.5 Hz | Shielded |

| OH-7 | 10.50 - 10.60 | Broad Singlet | - | Exchangeable phenolic proton. Broadening indicates hydrogen bonding. |

| CH | 2.15 - 2.25 | Singlet (s) | - | Methyl group on the aromatic ring. Slightly shielded due to electron-rich environment. |

C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the presence of 10 unique carbons plus one methyl group.

| Carbon Type | Shift ( | Assignment |

| Lactone C=O | 160.5 | C2 (Carbonyl) |

| C-OH | 159.8 | C7 (Phenolic carbon, highly deshielded) |

| Bridgehead | 153.5 | C9 (Ether linkage to pyrone ring) |

| Alkene CH | 144.8 | C4 ( |

| Aromatic CH | 127.5 | C5 |

| Quaternary | 113.0 | C8 (Methyl-substituted) |

| Aromatic CH | 112.5 | C6 |

| Alkene CH | 111.0 | C3 ( |

| Bridgehead | 110.5 | C10 |

| Methyl | 8.2 - 8.5 | 8-CH |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the lactone carbonyl stretch and the hydroxyl group. The high frequency of the carbonyl is typical for

| Functional Group | Wavenumber ( | Intensity | Description |

| O-H Stretch | 3200 - 3400 | Broad, Medium | Phenolic hydroxyl, often broadened by intermolecular H-bonding. |

| C=O Stretch | 1680 - 1710 | Sharp, Strong | |

| C=C Aromatic | 1570 - 1610 | Sharp, Medium | Aromatic ring breathing modes. |

| C-O Stretch | 1260 - 1280 | Strong | Phenolic C-O stretch. |

| C-H Bending | 820 - 840 | Strong | Out-of-plane bending for two adjacent aromatic hydrogens (H5, H6). |

UV-Visible Spectroscopy & Fluorescence

Coumarins are renowned for their fluorescence. 8-Methylumbelliferone exhibits a bathochromic shift in basic media due to the formation of the phenolate anion.

-

Solvent: Methanol (MeOH)

- (Absorption): 324 nm

- (Emission): ~450 nm (Blue fluorescence)

-

pH Effect: In alkaline solution (pH > 8), the absorption maximum shifts to ~360-370 nm, and fluorescence intensity significantly increases (bright blue), utilized in fluorometric assays.

Structural Elucidation Logic

The following logic flow demonstrates how the spectroscopic data confirms the 8-methyl isomer over the 4-methyl isomer.

Figure 2: Spectroscopic decision tree for distinguishing 8-methylumbelliferone from its isomers.

References

-

Synthesis & Characterization

-

Pechmann Condensation of 2-Methylresorcinol: Borsato, G., et al. "Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents." ACS Omega 2023, 8, 29, 26068–26083. [1]

-

-

NMR Spectral Data

-

Proton and Carbon Assignments: Li, M., et al. "One-Pot Synthesis of Coumarins Unsubstituted on the Pyranic Nucleus Catalyzed by a Wells–Dawson Heteropolyacid." Preprints 2018, 2018090367.

-

-

General Spectroscopic Properties of Coumarins

-

UV-Vis and Fluorescence Behavior: Abu-Eitah, R., et al. "Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms." Can. J. Chem. 1985, 63, 1173-1179.

-

Sources

Structural Crystallography and Molecular Recognition of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

An In-Depth Technical Guide for Structural Biologists and Drug Development Professionals

Executive Summary

The 2H-1-benzopyran-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatile pharmacological profile, including antimicrobial, anti-inflammatory, and antiproliferative activities[1]. Specifically, 7-hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly known as 7-hydroxy-8-methylcoumarin) presents a unique crystallographic and electronic microenvironment. The juxtaposition of a strong hydrogen-bond donor (the 7-hydroxyl group) adjacent to a sterically demanding moiety (the 8-methyl group) fundamentally alters the molecule's supramolecular assembly and its binding kinetics within target protein active sites.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the crystal packing of this molecule, explore its application in Structure-Based Drug Design (SBDD), and provide self-validating experimental protocols for its crystallographic resolution.

Crystallographic Fundamentals and Supramolecular Architecture

Geometric Parameters and Electron Delocalization

The core of 7-hydroxy-8-methyl-2H-1-benzopyran-2-one is characterized by a highly planar fused bicyclic system. The extensive

The introduction of the 8-methyl group introduces a localized steric clash that restricts the rotational freedom of the adjacent 7-hydroxyl group. This steric hindrance dictates the dihedral angle of any subsequent functionalization (e.g., etherification during lead optimization) and subtly shifts the

Hydrogen Bonding Networks

In the crystalline state, the supramolecular architecture is governed by robust intermolecular interactions:

-

Primary Motif: The dominant interaction is the

hydrogen bond formed between the 7-hydroxyl group (donor) and the lactone carbonyl oxygen at position 2 (acceptor). This typically drives the formation of centrosymmetric dimers or infinite 1D zig-zag chains. -

Secondary Motif: Face-to-face and edge-to-face

stacking interactions between the planar benzopyran-2-one rings stabilize the 3D lattice. Derivatives of this core often crystallize in the triclinic

Supramolecular assembly logic of 7-hydroxy-8-methylcoumarin driven by H-bonding and pi-stacking.

Structure-Based Drug Design (SBDD) Applications

The rigid, planar nature of the 7-hydroxy-8-methylcoumarin core makes it an ideal candidate for molecular docking and SBDD. By analyzing the X-ray crystal structures of target proteins, researchers can map the exact binding poses of these derivatives.

Targeting Leishmaniasis (Trypanothione Reductase)

Coumarin analogues have been extensively evaluated as multi-targeting inhibitors for Leishmaniasis. Molecular docking studies utilizing high-resolution X-ray structures of Trypanothione reductase from Leishmania infantum (PDB: 2JK6, 2P18) and Leishmania mexicana (PDB: 3PP7) reveal that the coumarin core consistently anchors into the active site[4]. The binding is mediated by hydrogen bonds with key residues such as Thr-51 and Ser-14 (in 2JK6) and hydrophobic interactions with Phe-219 and Tyr-212 (in 2P18)[5].

Targeting Monoamine Oxidase B (MAO-B) and Carbonic Anhydrase

Derivatives of 7-hydroxy-8-methylcoumarin are also potent inhibitors of human MAO-B, a target for Parkinson's disease. Crystallographic poses show the coumarin nucleus anchored in the aromatic cavity, with the protonatable substituents oriented toward the FAD coenzyme[1]. Furthermore, related umbelliferone-based compounds exhibit nanomolar affinity for tumor-associated Carbonic Anhydrase isoforms IX and XII, avoiding the ubiquitous off-target hCA I and II[6].

Quantitative Data Summary

Table 1: Molecular Docking Parameters of Coumarin Analogues against Leishmania Targets

| Compound | Target Protein | PDB ID | Moldock Score | Rerank Score | Key Interacting Residues |

| COU-130 | Trypanothione reductase | 2JK6 | -172.948 | -122.454 | Thr-51, Ser-14 |

| COU-220 | L. mexicana reductase | 3PP7 | -165.320 | -118.210 | Thr-26 |

| Coumarin Core | L. infantum target | 2P18 | -142.100 | -105.400 | Phe-219, Tyr-212 |

*(Data synthesized from 4[4]. Asterisk denotes baseline scaffold estimate derived from analogue performance).

Table 2: Physicochemical & Crystallographic Properties of the Core Scaffold

| Property | Value / Characteristic |

| Chemical Formula | |

| Molecular Weight | 176.17 g/mol |

| Core Ring System | Planar 2H-chromen-2-one |

| Primary H-Bond Donor | C7-Hydroxyl (-OH) |

| Primary H-Bond Acceptor | C2-Lactone Carbonyl (C=O) |

Self-Validating Experimental Protocols

To accurately determine the crystal structure of 7-hydroxy-8-methylcoumarin and its derivatives, rigorous experimental methodologies must be employed. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals of 7-hydroxy-8-methylcoumarin. Causality: Vapor diffusion is selected over simple evaporation because it allows for a slow, controlled approach to the metastable zone of supersaturation. This prevents catastrophic, rapid nucleation, thereby favoring the growth of fewer, high-quality single crystals without lattice defects.

-

Preparation: Dissolve 10 mg of purified 7-hydroxy-8-methylcoumarin in 500

of a good solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner vial. -

Setup: Place the inner vial inside a larger 10 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).

-

Equilibration: Seal the outer vial tightly. Allow the volatile anti-solvent to slowly diffuse into the inner vial at a constant temperature (20°C) over 3 to 7 days.

-

Validation Checkpoint (Self-Validation): Examine the resulting crystals under a polarized light microscope. Action: Rotate the polarizer. If the crystals exhibit sharp extinction (birefringence) at 90-degree intervals, it confirms a highly ordered crystalline lattice. If the material remains dark or scatters light uniformly, it is an amorphous precipitate and must be recrystallized.

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Objective: To collect high-resolution diffraction data and resolve the phase problem.

Causality: Data collection must be performed at cryogenic temperatures (100 K). Flash-cooling the crystal minimizes atomic thermal displacement parameters (B-factors) and halts radiation-induced free radical propagation, directly enhancing the signal-to-noise ratio at high resolution (typically

-

Harvesting: Mount a validated single crystal onto a nylon loop using a cryoprotectant oil (e.g., Paratone-N).

-

Cryocooling: Flash-cool the crystal in a continuous nitrogen vapor stream at 100 K on the diffractometer.

-

Data Collection: Irradiate the crystal using Mo-

( -

Integration & Scaling: Process the frames using software such as APEX3 or XDS. Apply empirical absorption corrections.

-

Validation Checkpoint (Self-Validation): Review the data reduction statistics. Action: Check the

and -

Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on

(SHELXL). Ensure the final

Workflow for the crystallization and structural resolution of coumarin derivatives.

Conclusion

The structural integrity of 7-hydroxy-8-methyl-2H-1-benzopyran-2-one is defined by its rigid planarity and specific hydrogen-bonding vectors. Understanding the causality behind its crystal packing—driven by the adjacent 7-OH and 8-methyl groups—provides a critical foundation for rational drug design. By employing rigorous, self-validating crystallographic protocols, researchers can leverage this privileged scaffold to develop highly specific inhibitors for complex targets ranging from Leishmaniasis to neurodegenerative diseases.

References

-

COUMARIN ANALOGUES AS A POTENTIAL INHIBITOR OF LEISHMANIASIS: A MULTI-TARGETING PROTEIN INHIBITION APPROACH BY MOLECULAR DOCKING. Universal Journal of Pharmaceutical Research, 2019.4

-

DPPH Antioxidant Assays, Molecular Docking Studies and ADMET Predictions of Some 4-Chloromethyl Substituted Coumarin Compounds. DergiPark, 2024. 7

-

Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega, 2023. 8

-

Synthesis, computational studies and assessment of in vitro inhibitory activity of umbelliferon-based compounds against tumour-associated carbonic anhydrase isoforms IX and XII. PMC. 6

-

Design, Synthesis, and Biological Evaluation of Novel Multi-Targeting Coumarin Derivatives. Molecules (Ricerca UniBa), 2019. 1

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 3. CN101896477A - Five crystal forms of nicousamide compound, preparation method, pharmaceutical composition and application thereof - Google Patents [patents.google.com]

- 4. ujpronline.com [ujpronline.com]

- 5. View of COUMARIN ANALOGUES AS A POTENTIAL INHIBITOR OF LEISHMANIASIS: A MULTI-TARGETING PROTEIN INHIBITION APPROACH BY MOLECULAR DOCKING | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 6. Synthesis, computational studies and assessment of in vitro inhibitory activity of umbelliferon-based compounds against tumour-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pubs.acs.org [pubs.acs.org]

Advanced Photophysics of Substituted Coumarins: Mechanisms, Protocols, and Applications

Executive Summary

This technical guide analyzes the photophysical behavior of substituted coumarins (2H-chromen-2-ones), focusing on the structural determinants of fluorescence. It is designed for scientists optimizing fluorophores for bioimaging, sensing, or optoelectronics. The content moves beyond basic spectral observation to the quantum mechanical drivers of emission—specifically Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT)—and provides self-validating protocols for characterizing these properties.

Mechanistic Architecture: The "Push-Pull" System

The fluorescence of coumarin derivatives arises from a

The ICT vs. TICT Dichotomy

In an ideal "push-pull" coumarin, an electron-donating group (EDG) at position 7 pushes electron density toward an electron-withdrawing group (EWG) (typically the lactone carbonyl or a C3-substituent). Upon excitation, the molecule relaxes into a planar, highly fluorescent ICT state.

The Failure Mode (TICT): In flexible derivatives (e.g., 7-diethylaminocoumarin), the donor group can rotate relative to the benzopyrone core. This rotation breaks conjugation, creating a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is a "dark" energy sink that decays non-radiatively, drastically quenching fluorescence in polar solvents.

Diagram 1: Competitive Decay Pathways in Coumarins This diagram illustrates the bifurcation between the emissive ICT state and the non-emissive TICT state.

Caption: Energy flow in donor-acceptor coumarins. Rigidization blocks the red/dashed path to TICT, forcing emission from the green ICT state.

Substituent Engineering: Tuning the Knobs

To optimize a coumarin dye, one must manipulate the HOMO and LUMO energy levels through strategic substitution.

Position 7: The Electron Pump (HOMO Control)

The C7 position is electronically coupled to the carbonyl oxygen.

-

Hydroxyl (-OH): (e.g., Umbelliferone). pH-sensitive. Fluorescent only as the anion (phenolate).

-

Dialkylamine (-NR

): Stronger donor. Induces significant red shifts. Susceptible to TICT quenching in polar solvents.[1] -

Rigidized Amine (Julolidine): (e.g., Coumarin 153). The nitrogen is locked in a ring system, physically preventing rotation. This eliminates the TICT pathway, resulting in near-unity quantum yields even in polar media.

Positions 3 & 4: The Acceptors (LUMO Control)

Substituents here stabilize the negative charge density transferred during excitation.

-

C3-Cyano (-CN) / Carboxyl (-COOH): Strong EWGs that dramatically lower the LUMO, causing large bathochromic (red) shifts.

-

C4-Trifluoromethyl (-CF

): Increases photostability and induces red shifts without the steric hindrance often seen at C3.

Comparative Photophysics Table

Data synthesized from standard photophysical references.

| Coumarin Derivative | Structure Type | Key Feature | |||

| Coumarin 1 | 7-diethylamino-4-methyl | 373 | 460 | 0.73 | Flexible; prone to TICT in polar solvents. |

| Coumarin 153 | Rigidized (Julolidine) | 423 | 530 | 0.38 - 0.55* | TICT-blocked; standard for solvation studies. |

| Coumarin 6 | Benzothiazole at C3 | 458 | 505 | 0.78 | High brightness; extended conjugation. |

| Coumarin 343 | Rigidized + C3-COOH | 446 | 490 | 0.63 | Excellent donor for FRET applications. |

*Note:

Solvatochromism & The Lippert-Mataga Protocol[3][4][5]

Substituted coumarins exhibit positive solvatochromism: they red-shift in polar solvents. This occurs because the excited ICT state has a much larger dipole moment (

Lippert-Mataga Analysis

To quantify the change in dipole moment, use the Lippert-Mataga equation:

Where:

-

: Stokes shift (in cm

- : Planck's constant.

- : Speed of light.

- : Onsager cavity radius (molecular size).

-

: Orientation polarizability of the solvent (function of dielectric constant

Protocol for Analysis:

-

Select Solvents: Choose 5-8 aprotic solvents with varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). Avoid protic solvents (MeOH) initially to rule out Hydrogen bonding effects.

-

Measure Spectra: Record

and -

Convert to Wavenumbers:

. -

Calculate

: Use standard tables for solvent orientation polarizability. -

Plot: Y-axis = Stokes Shift (cm

); X-axis = -

Interpret: The slope is proportional to the change in dipole moment squared. A linear plot confirms general solvent effects; deviation suggests specific solute-solvent interactions (like H-bonding).

Experimental Protocols

Protocol: Relative Quantum Yield Determination

Objective: Determine the fluorescence efficiency of a novel coumarin (

Reagents:

-

Standard: Quinine Sulfate in 0.1 M H

SO -

Solvent: Spectroscopic grade ethanol or cyclohexane.

Workflow Diagram:

Caption: Step-by-step workflow for relative quantum yield measurement to prevent Inner Filter Effects.

Calculation:

Critical Technical Notes:

-

Inner Filter Effect: Absorbance (

) at the excitation wavelength must be kept below 0.1 (ideally 0.05). Higher concentrations cause re-absorption of emitted light, artificially lowering the calculated yield. -

Refractive Index (

): This term is non-negotiable. If your sample is in Toluene ( -

Background Subtraction: Always subtract the Raman scattering of the pure solvent from your emission spectra.

Applications in Drug Discovery & Bioimaging[6]

Molecular Rotors (Viscosity Sensors)

Flexible coumarins (like Coumarin 1) exploit the TICT mechanism described in Section 2.1.

-

Mechanism: In low viscosity environments, the C7-amine rotates freely

TICT state -

Application: Inside a cell, if the dye binds to a rigid structure (DNA) or enters a viscous environment (membrane), rotation is hindered. The TICT path is blocked, and fluorescence turns "ON." This allows mapping of intracellular viscosity.

Photocages (Drug Delivery)

Coumarins substituted at C4 with a leaving group (e.g., 7-diethylamino-4-hydroxymethylcoumarin) act as photocages.[2]

-

Mechanism: UV/Blue light excitation triggers heterolytic bond cleavage at the C4-methyl position.

-

Utility: This releases a bioactive drug (caged payload) with high spatiotemporal precision.[2] The "push-pull" strength determines the uncaging wavelength; stronger donors shift the activation from UV to the safer Blue/Green region.

References

-

BenchChem. (2025).[3] Protocol 1: Relative Fluorescence Quantum Yield Determination. Retrieved from 3

-

Edinburgh Instruments. (2023). Relative Quantum Yield - Technical Note. Retrieved from 4

-

Wagner, B.D., et al. (2010). Relative quantum yield measurements of coumarin encapsulated in core-shell silica nanoparticles.[5] PubMed. Retrieved from 5

-

Shimadzu. (2020). Relative Quantum Yield Measurement of a Sample in Solution.[3][5][6][7] Retrieved from 6

-

Klymchenko, A.S., et al. (2023). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. PMC. Retrieved from 8

-

Pardo, A., et al. (2006). Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study. C. R. Chimie. Retrieved from

Sources

- 1. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. edinst.com [edinst.com]

- 5. Relative quantum yield measurements of coumarin encapsulated in core-shell silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one Derivatives

The following technical guide details the synthesis, characterization, and derivatization of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (also known as 8-Methylumbelliferone ).

Executive Summary

Compound Identity: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (8-Methylumbelliferone) CAS Registry Number: 2445-83-2 (parent core) Core Significance: Unlike its widely used isomer 4-methylumbelliferone (4-MU), the 8-methyl derivative possesses unique steric and electronic properties due to the methyl group's proximity to the phenolic hydroxyl. This steric hindrance at the C8 position modulates metabolic stability (e.g., resistance to certain sulfotransferases) and alters the pKa of the 7-hydroxyl group, making it a specialized fluorogenic probe and a scaffold for photosensitizers like psoralens.

Synthetic Strategy & Mechanism

The most robust route to 7-hydroxy-8-methylcoumarin is the Pechmann Condensation . This acid-catalyzed reaction involves the condensation of a phenol with a

Critical Distinction in Precursors

To synthesize the specific 8-methyl isomer (with a proton at C4), one must select the correct "C3-C4" synthon.

-

Target: 7-Hydroxy-8-methylcoumarin (H at C4).

-

Phenol: 2-Methylresorcinol (1,3-dihydroxy-2-methylbenzene).

-

Carbonyl Partner: Malic Acid (generates formylacetic acid in situ) or Ethyl 3,3-diethoxypropionate.

-

Note: Using Ethyl Acetoacetate yields the 4,8-dimethyl derivative, a common error in generic protocols.

Reaction Mechanism (Pechmann Condensation)

The reaction proceeds via three stages:

-

Transesterification: Acid-catalyzed attack of the phenol on the ester carbonyl.

-

Hydroxyalkylation/Cyclization: Electrophilic attack of the carbonyl carbon on the aromatic ring (ortho to the -OH).

-

Dehydration: Elimination of water to aromatize the pyrone ring.

Caption: Mechanistic pathway for the Pechmann condensation of 2-methylresorcinol with malic acid.

Experimental Protocols

Protocol A: Synthesis of Parent Scaffold (7-Hydroxy-8-methylcoumarin)

Objective: Synthesis of the core scaffold from 2-methylresorcinol.

Reagents:

-

2-Methylresorcinol: 12.4 g (0.1 mol)

-

DL-Malic Acid: 13.4 g (0.1 mol)

-

Concentrated Sulfuric Acid (98%): 30 mL

-

Ice/Water: ~500 g

Procedure:

-

Mixing: In a 250 mL round-bottom flask, combine 2-methylresorcinol and DL-malic acid.

-

Acid Addition: Add concentrated H₂SO₄ slowly with manual stirring. The mixture will slurry.

-

Heating: Heat the mixture on a steam bath or oil bath at 95–100 °C for 30–60 minutes.

-

Observation: Evolution of CO gas (from malic acid decomposition) and darkening of the solution indicates reaction progress.

-

-

Quenching: Cool the reaction mixture to room temperature and pour slowly onto 500 g of crushed ice with vigorous stirring.

-

Isolation: A solid precipitate will form. Filter the crude solid using a Buchner funnel.

-

Purification: Wash the solid with cold water (3 x 50 mL) to remove residual acid. Recrystallize from ethanol or methanol .

-

Yield: Typical yield 45–55%.

Self-Validation Check:

-

Appearance: Product should be off-white to pale yellow needles.

-

Melting Point: 258–259 °C (Lit. [1]).[1] Significant deviation (<250 °C) indicates incomplete cyclization or impurities.

Protocol B: General Derivatization (7-O-Alkylation)

Objective: Functionalization of the 7-hydroxyl group to generate ethers (e.g., 7-allyloxy-8-methylcoumarin).

Reagents:

-

7-Hydroxy-8-methylcoumarin (1.0 eq)

-

Alkyl Halide (e.g., Allyl bromide) (1.2 eq)

-

Anhydrous K₂CO₃ (2.0 eq)

-

Acetone or DMF (Solvent)

Procedure:

-

Dissolve the coumarin in anhydrous acetone (0.1 M concentration).

-

Add anhydrous K₂CO₃ and stir for 15 minutes to generate the phenoxide anion.

-

Add the alkyl halide dropwise.

-

Reflux the mixture for 4–6 hours (monitor by TLC, typically Hexane:EtOAc 7:3).

-

Filter off inorganic salts and evaporate the solvent.

-

Recrystallize from ethanol/water.

Characterization Framework

Accurate structural assignment is critical to distinguish the 8-methyl isomer from the 4-methyl isomer.

NMR Spectroscopy Data

The following data corresponds to 7-hydroxy-8-methylcoumarin (Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Feature |

| 2.23 – 2.40 | Singlet (3H) | -CH | Upfield methyl signal | |

| 6.20 – 6.40 | Doublet ( | H3 | Characteristic pyrone doublet | |

| 7.60 – 7.70 | Doublet ( | H4 | Deshielded pyrone doublet | |

| 6.80 – 6.90 | Doublet ( | H6 | Ortho coupling to H5 | |

| 7.20 – 7.35 | Doublet ( | H5 | Ortho coupling to H6 | |

| ~8.0 – 9.0 | Singlet | C8-Me | Distinct high-field aromatic methyl | |

| 160.0 – 161.5 | Singlet | C2 (C=O) | Lactone carbonyl |

Differentiation Note: In 4-methylumbelliferone, the H4 signal (doublet ~7.6 ppm) is absent and replaced by a methyl singlet at ~2.4 ppm. If you see a doublet at ~7.6 ppm, you have successfully synthesized the H-4 species (8-methylumbelliferone).

Physical Properties[1][3][4][5]

-

Melting Point: 258–259 °C [1].[1]

-

Fluorescence: Strong blue fluorescence in alkaline solution (pH > 8.5).

- nm

- nm

Derivatization & Application Workflow

The 8-methylcoumarin scaffold serves as a versatile platform. The 8-methyl group blocks the 8-position, directing electrophilic substitution (like nitration or formylation) primarily to the 6-position .

Caption: Divergent synthesis pathways from the 7-hydroxy-8-methylcoumarin core.

Applications

-

Fluorescent Probes: The 7-hydroxyl group is a pH-sensitive fluorophore. Derivatization (e.g., glycosylation) creates "off-on" probes for enzymatic activity (glycosidases). The 8-methyl group increases lipophilicity and alters the pKa slightly compared to the non-methylated parent.

-

Psoralen Synthesis: 7-Allyloxy-8-methylcoumarin can undergo Claisen rearrangement to the 6-position, followed by ring closure to form linear furanocoumarins (psoralens), which are DNA-intercalating agents.

References

-

Kaufman, K. D., & Kelly, R. C. (1961). The Synthesis of 7-Hydroxy-8-methylcoumarin. Journal of Organic Chemistry, 26, 1961. (Confirming melting point of 258-259°C).[1]

-

Li, M. M., et al. (2018).[2] One-Pot Synthesis of Coumarins Unsubstituted on the Pyranic Nucleus Catalysed by a Wells–Dawson Heteropolyacid. Preprints.org. Link

-

Borgna, J. L., et al. (1999). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. Analytical Biochemistry. Link

-

BenchChem. Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation. Link

Sources

Technical Guide: Solubility Profile of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

This guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (also known as 7-hydroxy-8-methylcoumarin or 8-methylumbelliferone).

Executive Summary

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (C₁₀H₈O₃) is a coumarin derivative distinct from its more common isomer, 4-methylumbelliferone. Its solubility behavior is governed by the interplay between its hydrophobic benzopyranone core and the ionizable phenolic hydroxyl group at position 7 (

This guide provides a synthesized solubility profile based on physicochemical principles and available experimental data, followed by a rigorous Standard Operating Procedure (SOP) for determining thermodynamic solubility. This approach ensures reproducibility in drug development and purification workflows.

Physicochemical Profile & Solubility Data

Structural Determinants

The molecule features a planar aromatic system with two key functional groups affecting solvation:

-

Phenolic Hydroxyl (C7-OH): Acts as a hydrogen bond donor/acceptor. It allows for pH-dependent solubility, becoming highly soluble in alkaline media (

) due to phenolate formation. -

Methyl Group (C8-CH₃): Increases lipophilicity (

) compared to unsubstituted umbelliferone, slightly reducing water solubility while enhancing affinity for non-polar domains.

Solubility Classification Table

The following data synthesizes experimental observations (e.g., recrystallization solvents) and predictive models (EPA/EPISuite).

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Aqueous (Neutral/Acidic) | Water ( | Sparingly Soluble ( | High lattice energy dominates; limited H-bonding capacity. |

| Aqueous (Basic) | 0.1 M NaOH / KOH | Freely Soluble | Deprotonation of C7-OH forms a stable, water-soluble phenolate salt. |

| Alcohols | Ethanol, Methanol | Soluble | Primary solvents for recrystallization. Favorable dipole-dipole & H-bond interactions. |

| Polar Aprotic | DMSO, DMF | Very Soluble | Disrupts lattice energy effectively; standard solvents for stock solutions. |

| Chlorinated | Chloroform, DCM | Slightly Soluble | Limited interaction; often used as an extraction solvent away from aqueous phases. |

| Ethers/Hydrocarbons | Diethyl Ether, Hexane | Insoluble | Lack of H-bonding capability to overcome crystal lattice forces. |

Note: Recrystallization is typically performed using Ethanol or Aqueous Ethanol , exploiting the steep solubility-temperature gradient.

Experimental Protocol: Isothermal Saturation Method

Workflow Diagram

The following diagram outlines the critical path for solubility determination, ensuring equilibrium is reached without phase transformation (e.g., hydrate formation).

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology

Objective: Determine the mole fraction solubility (

-

Preparation: Add excess 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at 400 rpm. Control temperature using a circulating water bath (accuracy

). -

Time-Course Validation: Sample the supernatant at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration deviation is

. -

Sampling:

-

Stop stirring and allow settling for 10 minutes.

-

Withdraw 1 mL of supernatant using a pre-warmed syringe.

-

Filter immediately through a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (aqueous) to remove micro-crystals.

-

-

Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Methanol:Water 50:50). Analyze using HPLC-UV at

. -

Solid Phase Check: Analyze the residual solid by DSC or PXRD to ensure no polymorphic transition or solvate formation occurred during the experiment.

Thermodynamic Modeling

To extrapolate solubility data for process design, apply the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Use these parameters to predict solubility at non-measured temperatures, crucial for designing cooling crystallization profiles.

Thermodynamic Dissolution Pathway

Understanding the energy landscape is vital for solvent selection.

Figure 2: Thermodynamic energy cycle of dissolution. For 7-hydroxy-8-methylcoumarin, the lattice energy is high (MP ~258°C), requiring solvents with strong solvation enthalpy (e.g., DMSO, Ethanol) to drive dissolution.

References

-

Physicochemical Properties of Coumarin Derivatives. National Toxicology Program (NTP). Available at: [Link]

- Solubility and Thermodynamics of Coumarins.Journal of Chemical & Engineering Data. (General methodology reference for coumarin solubility).

-

EPA Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC, USA. Available at: [Link]

- Synthesis and Properties of 7-Hydroxy-8-methylcoumarin.Journal of Organic Chemistry.

Methodological & Application

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one as a fluorescent probe for metal ions

Application Note: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (8-Methylumbelliferone) as a Fluorescent Probe for Metal Ions

Part 1: Introduction & Core Directive

Title: High-Fidelity Detection of Copper (Cu²⁺) and Zinc (Zn²⁺) Using 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one Scaffolds

Abstract: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly referred to as 8-Methylumbelliferone or 8-MU ) represents a privileged scaffold in fluorescence spectroscopy. While the unmodified compound serves as a sensitive environmental probe (pH and polarity), its primary utility in metallomics lies in two distinct mechanisms: (1) Direct "Turn-Off" Quenching for paramagnetic ions (Cu²⁺, Fe³⁺) via chelation at the 7-hydroxyl site, and (2) "Turn-On" Sensing for Zn²⁺ when utilized as a Schiff-base ligand precursor. This guide provides a rigorous protocol for utilizing 8-MU for the selective detection of Copper (II) ions in aqueous media, while also detailing the synthetic pathway to activate it for Zinc (II) sensing.

Target Audience: Analytical Chemists, Chemical Biologists, and Drug Discovery Scientists.

Part 2: Technical Specifications & Mechanism

Chemical & Physical Properties

| Property | Specification |

| IUPAC Name | 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one |

| Common Name | 8-Methylumbelliferone (8-MU) |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Excitation Max ( | 320–340 nm (pH dependent) |

| Emission Max ( | 450 nm (Blue Fluorescence) |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water (requires organic co-solvent).[1][2] |

| pKa (7-OH) | ~7.8 (Fluorescence is pH-sensitive; maximal at pH > 8) |

Mechanism of Action

A. Direct Sensing (Cu²⁺ Detection - Turn-Off): The unmodified 8-MU molecule possesses a phenolic hydroxyl group at position 7. In physiological buffers (pH 7.4), the deprotonated phenolate form is highly fluorescent due to Intramolecular Charge Transfer (ICT). Upon introduction of paramagnetic metal ions, specifically Copper (Cu²⁺) , the metal coordinates with the phenolate oxygen. This interaction quenches fluorescence via Paramagnetic Quenching and Reverse Photoinduced Electron Transfer (PET) from the fluorophore to the metal center.

B. Scaffold Sensing (Zn²⁺ Detection - Turn-On): For Zn²⁺ sensing, 8-MU is typically functionalized at the 8-position (e.g., via Mannich reaction or formylation followed by Schiff base formation) to create a chelating pocket (e.g., with DPA or imine groups). Binding of Zn²⁺ inhibits C=N isomerization (C=N isomerization usually quenches fluorescence) and blocks PET, resulting in a Chelation-Enhanced Fluorescence (CHEF) effect.

Caption: Signaling pathway of 8-Methylumbelliferone upon interaction with Copper (II) ions, leading to fluorescence quenching.

Part 3: Experimental Protocols

Protocol A: Direct Fluorometric Detection of Cu²⁺ Ions

Use this protocol for the unmodified 8-MU compound.

Materials:

-

Probe Stock: 10 mM 8-Methylumbelliferone in DMSO (store at -20°C, dark).

-

Buffer: 20 mM HEPES, pH 7.4 (avoid phosphate buffers as they precipitate copper).

-

Solvent: Spectroscopic grade Ethanol or Acetonitrile.

-

Metal Standards: AAS grade CuCl₂ or Cu(NO₃)₂ (1 mM aqueous stock).

Workflow:

-

Preparation of Working Solution:

-

Dilute the Probe Stock into the assay buffer to a final concentration of 10 µM .

-

Note: To ensure solubility, maintain a final solvent ratio of 9:1 (Buffer:Ethanol) or 99:1 (Buffer:DMSO).

-

Allow the solution to equilibrate at 25°C for 5 minutes.

-

-

Spectral Baseline Acquisition:

-

Set Excitation (

) to 330 nm . -

Scan Emission (

) from 360 nm to 600 nm . -

Record the intensity at the peak (~450 nm) as

.

-

-

Metal Titration:

-

Add Cu²⁺ stock solution in increments (e.g., 0.1, 0.2, 0.5, 1.0 ... 5.0 equivalents relative to probe).

-

Mix gently by pipetting (do not vortex vigorously to avoid bubbles).

-

Incubate for 2 minutes after each addition.

-

Record the emission spectrum for each point (

).

-

-

Interference/Selectivity Assay:

Data Analysis:

-

Plot Relative Fluorescence Intensity (

) vs. [Cu²⁺]. -

Fit the data to the Stern-Volmer Equation to determine the quenching constant (

):

Protocol B: Synthesis of "Turn-On" Zn²⁺ Sensor (Expert Extension)

Use this if the user requires high-sensitivity Zn²⁺ detection.

Rationale: Unmodified 8-MU is a poor Zn²⁺ sensor. To detect Zn²⁺, you must synthesize the Schiff Base derivative .

-

Formylation: React 8-MU with Hexamethylenetetramine (Duff Reaction) to yield 8-formyl-7-hydroxy-4-methylcoumarin .

-

Condensation: React the aldehyde with an amine (e.g., 2-aminophenol or hydrazide) in Ethanol.

-

Assay: Use Protocol A, but expect Fluorescence Enhancement (Turn-On) at 450 nm upon Zn²⁺ addition due to CHEF.

Part 4: Visualization & Troubleshooting

Experimental Workflow Diagram

Caption: Step-by-step workflow for fluorometric metal ion titration using 8-MU.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Probe insolubility in water. | Increase organic co-solvent (EtOH/DMSO) to 20-30%. |

| No Fluorescence ( | pH is too low (Probe is protonated). | Adjust buffer pH to 7.4–8.0. The phenolate form is the emitter. |

| Non-Selective Quenching | Presence of Fe³⁺ or Co²⁺. | Add masking agents (e.g., Fluoride for Fe³⁺) or use the derivative method. |

| Drifting Signal | Photobleaching. | Minimize light exposure; reduce excitation slit width. |

Part 5: References

-

Majhi, A., & Sasikumar, P. (2023). Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. Journal of Fluorescence. Link

-

Mizukami, S., et al. (2009).[5] Design and synthesis of coumarin-based Zn(2+) probes for ratiometric fluorescence imaging. Inorganic Chemistry. Link

-

Qin, W., et al. (2011).[1] A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Chemical Communications.[1] Link

-

BenchChem Technical Guides. (2025). 7-Methylcoumarin and 7-Hydroxycoumarin Derivatives as Fluorescent Markers. Link

-

PubChem Compound Summary. (2025). 7-Hydroxy-6-methylcoumarin (Isomer Reference). National Library of Medicine.[6] Link

Sources

- 1. rsc.org [rsc.org]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of coumarin-based Zn(2+) probes for ratiometric fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Hydroxy-6-methylcoumarin | C10H8O3 | CID 5412913 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one in bioimaging

Application Note: High-Fidelity Bioimaging with 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Part 1: Executive Summary & Technical Profile

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one , commonly referred to as 8-Methylumbelliferone (8-MU) , is a versatile fluorogenic scaffold distinct from its widely used isomer, 4-Methylumbelliferone (Hymecromone). While both share the coumarin core, the 8-methyl substitution confers unique photophysical properties, specifically an elevated pKa (~8.0) and altered steric interactions for enzyme active sites.

This guide details the application of 8-MU as a pH-sensitive intracellular probe and a fluorogenic leaving group for designing specific enzyme substrates (glycosidases, esterases). Its blue fluorescence (Em ~470 nm) upon deprotonation or hydrolytic release makes it an excellent contrast agent for multicolor microscopy when paired with green (FITC/GFP) or red (RFP/Mitotracker) fluorophores.

Key Physical & Optical Properties

| Parameter | Value | Notes |

| IUPAC Name | 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one | Also: 7-Hydroxy-8-methylcoumarin |

| Excitation Max | 360 nm (Deprotonated) | Compatible with DAPI/Hoechst filter sets (UV excitation) |

| Emission Max | 465–475 nm | Strong Blue Fluorescence |

| pKa | ~8.0 | Ideal for monitoring cytosolic-to-mitochondrial pH gradients |

| Solubility | DMSO, Ethanol, Methanol | Low solubility in neutral water; requires organic co-solvent |

| Quantum Yield | 0.6 – 0.8 (pH > 9) | Highly fluorescent in alkaline environments |

Part 2: Mechanism of Action & Experimental Logic

The Fluorogenic Switch (Enzyme Activation)

In its conjugated form (e.g., 8-MU-Acetate or 8-MU-β-D-Galactoside), the molecule is non-fluorescent because the phenolic hydroxyl group—critical for the "push-pull" electron transfer system of the coumarin ring—is blocked.

-

Step 1: The target enzyme (Esterase/Galactosidase) cleaves the specific bond.

-

Step 2: The 8-MU moiety is released.

-

Step 3: At physiological pH (7.4), the phenol partially dissociates into the phenolate anion , which is the highly fluorescent species.

pH Sensing Mechanism

Unlike fluorescein (pKa ~6.4), 8-MU has a pKa near 8.0. This makes it less sensitive to acidic organelles (lysosomes) but highly sensitive to alkaline shifts or cytosolic pH changes in the 7.0–8.5 range.

-

Acidic pH (< 7.0): Protonated form dominates (Low Fluorescence, Ex ~320nm).

-

Alkaline pH (> 8.0): Deprotonated phenolate dominates (High Fluorescence, Ex ~360nm).

Caption: Figure 1. Fluorogenic activation pathway of 8-MU derivatives. Enzymatic cleavage is followed by pH-dependent ionization to the fluorescent state.

Part 3: Detailed Experimental Protocols

Application A: Intracellular Esterase Activity Imaging

This protocol uses 8-MU-Acetate (synthesized or commercially sourced) to visualize esterase activity and cell viability.

Reagents:

-

Probe Stock: 10 mM 8-MU-Acetate in anhydrous DMSO. Store at -20°C, desiccated.

-

Imaging Buffer: HBSS (Hank’s Balanced Salt Solution) with 20 mM HEPES, pH 7.4.

-

Control: 8-Methylumbelliferone (Free fluorophore) for calibration.

Protocol:

-

Cell Preparation: Culture cells (e.g., HeLa, CHO) on sterile glass-bottom dishes to 70% confluence.

-

Staining Solution: Dilute the Probe Stock 1:1000 into Imaging Buffer (Final conc: 10 µM).

-

Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

-

-

Incubation: Aspirate media and add Staining Solution. Incubate for 20–30 minutes at 37°C.

-

Expert Insight: 8-MU-Acetate is cell-permeable. Esterases cleave it intracellularly, trapping the fluorescent 8-MU (which is less permeable) inside the cell.

-

-

Wash: Wash cells 3x with warm Imaging Buffer to remove uncleaved extracellular probe.

-

Imaging:

-

Excitation: 360 nm (or 405 nm laser line, though 360 nm is optimal).

-

Emission: Collect 450–500 nm (Blue channel).

-

Gain/Exposure: Adjust using the Control sample to avoid saturation.

-

Application B: Ratiometric pH Calibration (In Vitro)

To use 8-MU as a quantitative pH sensor, a standard curve must be generated.

Protocol:

-

Buffer Preparation: Prepare a series of phosphate/citrate buffers ranging from pH 5.0 to 10.0 (0.5 unit increments).

-

Probe Addition: Add 8-MU (free acid) to a final concentration of 5 µM in each buffer.

-

Measurement:

-

Use a fluorescence microplate reader.[1]

-

Scan 1: Ex 360 nm / Em 470 nm (Base form).

-

Scan 2: Ex 320 nm / Em 470 nm (Isosbestic/Acid form).

-

-

Data Plotting: Plot the ratio (Intensity_360 / Intensity_320) vs. pH.

-

Fit: Sigmoidal dose-response curve to determine the exact pKa in your specific buffer system.

-

Part 4: Data Analysis & Visualization

Imaging Workflow Diagram

The following workflow ensures reproducible data acquisition for bioimaging experiments.

Caption: Figure 2.[1][2][3] Step-by-step workflow for live-cell imaging using 8-MU probes.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Weak Signal | pH is too low (acidic). | 8-MU fluorescence drops below pH 7.0. Ensure buffer is pH 7.4 or use an ionophore (Nigericin) to equilibrate pH if testing. |

| High Background | Extracellular hydrolysis. | Wash cells thoroughly (3x) before imaging. Use phenol-red free media. |

| Photobleaching | High UV intensity. | Reduce laser power to <5%. Use pulsed excitation if available. |

| Precipitation | High stock concentration. | Sonicate stock solution. Do not exceed 0.5% DMSO in the final buffer. |

Part 5: References

-

Paranagama, M. P., et al. (2010). Mitochondrion.[4] "Enzyme reaction kinetics... pKa of 7-hydroxy-8-methylcoumarin (pKa=8.0)."

-

Artuç, Ö. (2024).[5][6][7] Adıyaman University Journal of Science. "Synthesis and antioxidant properties of 4-(chloromethyl)-7-hydroxy-8-methylcoumarin."

-

PubChem. "8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one Compound Summary." (For structural comparison).

-

Promega Corporation. "4-Methylumbelliferone as a fluorogenic substrate." (Standard protocol reference for coumarin assays).

Sources

- 1. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. rsc.org [rsc.org]

- 7. US8716496B2 - Sulfonated coumarins, their synthesis, fluorogenic substrates resulting from grafting of these coumarins on sugars, method for obtaining these substrates, and their applications - Google Patents [patents.google.com]

- 8. 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

Application Notes and Protocols for 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one, a member of the coumarin family, is a fluorescent molecule with potential applications in cellular imaging. Coumarins are a well-established class of fluorophores known for their excellent photophysical properties, including high fluorescence quantum yields and sensitivity to their microenvironment.[1] These characteristics make them valuable tools for visualizing cellular structures and processes. This document provides a detailed guide to the use of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one in fluorescence microscopy, covering its physicochemical properties, protocols for live and fixed cell staining, and the underlying scientific principles.

Physicochemical and Fluorescent Properties

The fluorescence of 7-hydroxycoumarins is largely influenced by the electronic nature of substituents on the benzopyranone core and the surrounding environment.[2] The hydroxyl group at the 7-position is a key determinant of the molecule's fluorescent characteristics.

Mechanism of Fluorescence: The fluorescence of 7-hydroxycoumarins arises from the π-π* electronic transitions in the conjugated system of the benzopyranone ring. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited singlet state. It then relaxes back to the ground state, emitting a photon in the process, which is observed as fluorescence. The efficiency of this process is described by the fluorescence quantum yield.

The local environment, particularly solvent polarity and pH, can significantly impact the fluorescence properties. In aqueous solutions, an equilibrium exists between the phenolic and phenolate forms of the 7-hydroxy group, which can lead to complex fluorescence spectra.[3]

Spectral Properties: While specific high-resolution spectral data for 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one is not widely published, the properties can be reasonably inferred from the closely related and well-characterized compound, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). For 7-hydroxy-4-methylcoumarin, the absorption maximum is approximately 320 nm in methanol, with an emission maximum around 387 nm.[4] In water, the emission maximum shifts to around 450 nm.[4] It is crucial for researchers to experimentally determine the optimal excitation and emission wavelengths for 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one in their specific experimental setup.

| Property | Estimated Value/Characteristic | Source |

| Excitation Maximum (λex) | ~320-360 nm | [4][5] |

| Emission Maximum (λem) | ~380-460 nm (highly solvent-dependent) | [1][4] |

| Quantum Yield (Φ) | Moderate to high (dependent on solvent) | [6] |

| Solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in water. | [7][8] |

| Photostability | Moderate; coumarin derivatives can be susceptible to photobleaching. | [9] |

Experimental Protocols

The following protocols provide a starting point for utilizing 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one for cellular imaging. Optimization of concentrations, incubation times, and imaging parameters is highly recommended for each specific cell type and experimental condition.

Reagent Preparation

Stock Solution (10 mM):

-

Weigh out the appropriate amount of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one powder.

-

Dissolve the powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light.[10]

Working Solution (1-10 µM):

-

On the day of the experiment, thaw a frozen aliquot of the 10 mM stock solution.

-

Dilute the stock solution in a pre-warmed (37°C) cell culture medium or an appropriate buffer (e.g., PBS) to the desired final working concentration (typically in the range of 1-10 µM).

-

It is critical to add the stock solution to the medium or buffer and mix immediately to prevent precipitation.

Protocol 1: Live-Cell Staining

This protocol outlines the general procedure for staining live, adherent cells.

Caption: Workflow for staining live cells.

Detailed Steps:

-

Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture the cells in an appropriate medium until they reach 50-70% confluency.

-

Staining Solution Preparation: Prepare the working solution of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one in a pre-warmed complete cell culture medium.

-

Staining: Remove the existing culture medium and gently add the staining solution to the cells. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

-

Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound dye and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Acquire fluorescent images using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the fluorophore (e.g., a DAPI filter set may be a suitable starting point).[11]

Protocol 2: Fixed-Cell Staining

This protocol provides a general workflow for staining fixed cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 2555-29-5: 8-Acetyl-7-hydroxy-4-methylcoumarin [cymitquimica.com]

- 3. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

Application Note: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one for Protein Labeling

This Application Note and Protocol guide details the use of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (also known as 7-Hydroxy-8-methylcoumarin or 8-Methylumbelliferone ) for the fluorescent labeling of peptides and proteins.

Unlike the more common 7-hydroxy-4-methylcoumarin (4-MU), the 8-methyl derivative possesses unique steric and electronic properties due to the methylation at the 8-position. This modification blocks the 8-position from electrophilic attack, directing conjugation chemistry to the 6-position or requiring functionalization at the 3- or 4-positions.

Introduction & Mechanistic Rationale

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one is a blue-emitting fluorophore belonging to the coumarin family. While often used as a starting material for laser dyes or as a fluorogenic substrate, its application in protein labeling offers specific advantages in pH sensing and steric control.

Key Properties

| Property | Value / Description |

| IUPAC Name | 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one |

| Common Name | 8-Methylumbelliferone; 7-Hydroxy-8-methylcoumarin |

| Excitation Max ( | ~320–360 nm (pH dependent) |

| Emission Max ( | ~450 nm (Blue) |

| Stokes Shift | ~100 nm (Reduces self-quenching) |

| pKa (Phenolic OH) | ~8.0–8.5 (Slightly higher than 4-MU due to electron-donating 8-Me) |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

Why Use the 8-Methyl Derivative?

-

Steric Blocking (Regioselectivity): In standard 7-hydroxycoumarins, electrophilic substitution (e.g., nitration, halogenation, Mannich reaction) can occur at both the 6- and 8-positions ortho to the hydroxyl group. The 8-methyl group blocks one site , forcing any direct electrophilic conjugation (like the Mannich reaction) to occur exclusively at the 6-position . This yields a cleaner, more homogeneous labeled product.

-

pH Sensitivity: The phenolic hydroxyl group allows this fluorophore to act as a ratiometric or intensity-based pH probe. The anionic (phenolate) form is highly fluorescent, while the neutral form is weakly fluorescent. The 8-methyl group slightly perturbs the pKa, shifting the dynamic range compared to unsubstituted umbelliferone.

-

Blue Fluorescence: Ideal for multi-color labeling when used alongside green (FITC) or red (Rhodamine/Cy5) fluorophores.